molecular formula C18H21F3N6O B6472111 4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2640955-87-7

4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6472111
CAS No.: 2640955-87-7
M. Wt: 394.4 g/mol
InChI Key: YFHOEHSGSSTRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine features a pyrimidine core substituted at position 2 with a morpholine moiety and at position 4 with a piperazine ring linked to a 2-(trifluoromethyl)pyridine group. This structural architecture is designed to optimize interactions with biological targets, particularly in therapeutic contexts such as antimalarial or kinase inhibition applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and morpholine groups contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

4-[4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)15-13-14(1-3-22-15)25-5-7-26(8-6-25)16-2-4-23-17(24-16)27-9-11-28-12-10-27/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHOEHSGSSTRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is structurally similar to imatinib, a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases, which play a crucial role in many cellular processes, including cell growth and division.

Biochemical Pathways

By analogy with imatinib, it can be inferred that the compound may affect pathways involving tyrosine kinases. Tyrosine kinases are involved in many signaling pathways, and their inhibition can have downstream effects on cell growth and division.

Result of Action

If it acts similarly to imatinib, it could result in the inhibition of tyrosine kinases, leading to a decrease in cell proliferation. This could potentially make it effective in the treatment of diseases characterized by over-proliferation of cells, such as cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives with Piperazine and Morpholine Substituents

Compound 75 : 4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
  • Structural Differences : Replaces the trifluoromethylpyridine group with a pyridin-3-yl moiety and introduces a 4,4-difluoropiperidin-1-yl group.
  • However, the pyridin-3-yl group may reduce steric hindrance compared to the bulkier trifluoromethylpyridine .
Compound 77 : 4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
  • Structural Differences : Substitutes the trifluoromethylpyridine with pyridine-3-yl and uses a 4-methylpiperazin-1-yl group.
  • Impact : The methyl group on piperazine improves solubility but may reduce metabolic stability due to increased susceptibility to oxidation .

Sulfonyl and Heterocyclic Modifications

Sulfonyl-Piperazine Derivatives
  • Example: {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j)
  • Structural Differences : Incorporates sulfonyl groups (e.g., methanesulfonyl) on the piperazine ring.
  • Impact: Sulfonyl groups enhance solubility and may improve pharmacokinetic profiles by increasing plasma protein binding.
Thieno[3,2-d]pyrimidine Analogs
  • Example: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
  • Structural Differences: Replaces the pyrimidine core with a thienopyrimidine scaffold.
  • The methanesulfonyl group further improves solubility .

Trifluoromethyl Variations in Piperazine-Linked Compounds

Compound 683274-53-5 : 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine
  • Structural Differences : Uses a pyrimidine ring with a trifluoromethyl group directly attached, linked to piperazine via an ethylamine chain.
  • The direct trifluoromethyl substitution may enhance electron-withdrawing effects .

Critical Analysis of Structural Variations

  • Trifluoromethyl vs. Pyridin-3-yl : The trifluoromethyl group provides greater electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration. Pyridin-3-yl may improve aqueous solubility but reduce CNS activity.
  • Piperazine Modifications : Sulfonyl and methyl groups on piperazine balance solubility and metabolic stability. Sulfonyl derivatives are more polar but may exhibit shorter half-lives due to renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.